4-Cyclopropoxy-N,2-dimethylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N,2-dimethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclopropoxypyridine with N,N-dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,2-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in acylation reactions, DMAP shares structural similarities with this compound but differs in its functional groups and reactivity.
N,N-Dimethylpyridin-4-amine: This compound is another derivative of pyridine with applications in organic synthesis and catalysis.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,2-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-10(11-2)9(5-6-12-7)13-8-3-4-8/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
ZONJKQNEURUCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
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